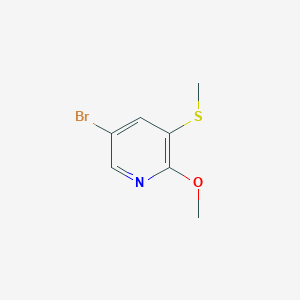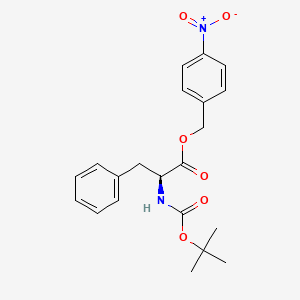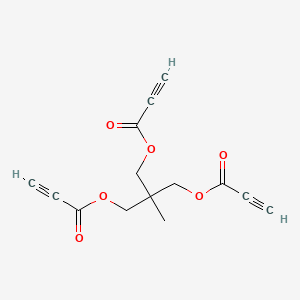
5-Bromo-2-fluoro-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 g/mol . It is a solid substance that is stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 . The SMILES string is COC1=CC(=CC(=C1F)C=O)Br .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 233.03 g/mol . It is stored at room temperature under an inert atmosphere .Applications De Recherche Scientifique
5-Bromo-2-fluoro-3-methoxybenzaldehyde has numerous scientific research applications. It is used as a starting material for the synthesis of a variety of pharmaceuticals, fragrances, and other chemical compounds. It is also used in the synthesis of a variety of fluorescent dyes, which are used for medical imaging and other scientific research applications. In addition, this compound is used in the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids.
Mécanisme D'action
Pharmacokinetics
It will likely be a solid at room temperature due to the presence of the aromatic ring and the polar formyl group.
Action Environment
The compound may accumulate in confined spaces, particularly at or below ground level . Consideration should be given to the risk of potentially explosive atmospheres and every possible source of ignition should be eliminated .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-bromo-2-fluoro-3-methoxybenzaldehyde in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of pharmaceuticals, fragrances, and other chemical compounds. In addition, it is a strong oxidizing agent and can be used as a catalyst in the synthesis of a variety of organic compounds. However, the compound is toxic and can cause skin irritation and respiratory irritation if it is inhaled.
Orientations Futures
There are a number of potential future directions for 5-bromo-2-fluoro-3-methoxybenzaldehyde. One potential direction is the development of new methods for the synthesis of this compound. Another potential direction is the development of new applications for this compound, such as the synthesis of fluorescent dyes for medical imaging. In addition, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, further research is needed to explore new methods for the safe and effective use of this compound in laboratory experiments.
Méthodes De Synthèse
5-Bromo-2-fluoro-3-methoxybenzaldehyde can be synthesized in a variety of ways. The most common method is the reaction of 2-bromo-3-fluorobenzaldehyde with methanol in the presence of a base such as sodium hydroxide. The resulting product is this compound. Other methods of synthesis include the reaction of 2-bromo-3-fluorobenzaldehyde with dimethyl sulfate, the reaction of 2-bromo-3-fluorobenzaldehyde with dimethyl carbonate, and the reaction of 2-bromo-3-fluorobenzaldehyde with ethyl acetate.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-fluoro-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZFGXZFDORHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95%](/img/structure/B6358784.png)

![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)










![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)